2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile
Description
Properties
Molecular Formula |
C10H6N4S |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N4S/c1-7-9(4-8(5-11)6-12)14-2-3-15-10(14)13-7/h2-4H,1H3 |
InChI Key |
LMAGMQWDQXFSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents include halogens and alkylating agents.
Scientific Research Applications
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Malononitrile-based heterocycles vary widely in their fused ring systems and substituents. Key analogs include:
Key Observations :
- The imidazo[2,1-b]thiazole core in the target compound distinguishes it from thiazole- or pyrazole-based analogs. The 6-methyl group may enhance lipophilicity compared to bromo or phenyl substituents in related structures .
- Fused polycyclic systems (e.g., triazepinoquinazoline in ) introduce rigidity, increasing melting points (>300°C) and thermal stability.
Comparison :
Physical and Spectral Properties
Key Findings :
- The malononitrile group consistently shows strong CN stretches (~2170–2216 cm⁻¹) across analogs .
- Melting points correlate with molecular rigidity: Fused systems (e.g., triazepinoquinazoline) exhibit higher thermal stability than thiazole derivatives .
Biological Activity
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article will provide a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, which is known for its pharmacological properties. The presence of the imidazo and malononitrile moieties contributes to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile exhibit promising anticancer properties. For instance, derivatives containing the imidazo[2,1-b]thiazole framework have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative activities against human melanoma cell lines. Compounds demonstrated IC50 values in the sub-micromolar range, indicating potent activity compared to standard treatments like sorafenib .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The antimicrobial potential of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has also been explored. Studies indicate that derivatives of this compound possess broad-spectrum antimicrobial activity.
Antimicrobial Efficacy
- Testing Against Pathogens : Compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 19.5 µg/ml against Staphylococcus epidermidis .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .
Summary of Biological Activities
Q & A
Q. What are effective synthetic routes for 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile?
Methodological Answer: The compound can be synthesized via condensation reactions between thiazole precursors and malononitrile derivatives. For example, demonstrates that treating 1-phenyl-2-thiocyanatoethanone with malononitrile yields structurally similar thiazole-malononitrile hybrids. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to stabilize intermediates.
- Catalysis : Acidic or basic conditions (e.g., triethylamine) to promote Knoevenagel condensation .
- Characterization : Confirm purity via elemental analysis (C, H, N) and spectroscopic methods (IR, / NMR) .
Q. Which spectroscopic and analytical methods are optimal for structural confirmation?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm) and imidazo-thiazole ring vibrations .
- NMR : NMR detects aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 4.0–5.0 ppm); NMR confirms nitrile carbons (~115 ppm) and conjugated systems .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and dihedral angles (e.g., C=N bond ~1.34 Å) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in electronic property predictions?
Methodological Answer: Discrepancies between experimental and theoretical data (e.g., HOMO-LUMO gaps) arise from functional limitations. To mitigate:
- Hybrid Functionals : Use B3LYP or M06-2X with exact exchange corrections to improve accuracy for conjugated systems .
- Basis Sets : Augment with polarization/diffusion functions (e.g., 6-311++G(d,p)) for electron-deficient nitriles .
- Benchmarking : Compare computed vs. experimental UV-Vis spectra (e.g., λ ~450 nm for charge-transfer transitions) .
Q. How do alkyl chain modifications impact molecular packing and optoelectronic properties?
Methodological Answer: Substituents on the imidazo-thiazole ring alter intermolecular interactions:
- Linear vs. Branched Chains : Linear alkyl chains (e.g., nonyl) enhance π-π stacking, while branched chains (e.g., 2-ethylhexyl) disrupt crystallinity, as shown in merocyanine analogs .
- DFT-MD Simulations : Model van der Waals interactions and torsion angles to predict solubility and thin-film morphology .
- Experimental Validation : Use grazing-incidence XRD to correlate packing with charge mobility in organic semiconductors .
Q. What strategies optimize solvent systems for high-yield synthesis?
Methodological Answer: Solvent polarity and ionic interactions critically influence reaction efficiency:
- Ionic Liquids : Replace traditional solvents (e.g., ethanol) with [BMIM][PF] to stabilize intermediates and enable biphasic catalyst recovery .
- Microwave Assistance : Reduce reaction times (e.g., from 6 h to 30 min) while maintaining yields >80% .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to assess sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
